3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride
Overview
Description
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2N3O2 and its molecular weight is 320.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Applications
- The study on the comparative decarboxylation of (benzothiazolyl-2)-acetic, -3-propionic, -glyoxylic, and -pyruvic acids highlighted the specific conditions under which these compounds undergo decarboxylation, emphasizing the structural requirements for such reactions. This research can be relevant for understanding the chemical behavior of related compounds, including 3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride, in synthesis and design of new molecules (Baudet & Otten, 1970).
- Another study focused on the transformation of saccharin into derivatives of imidazo[1,2‐b][1,2]-benzisothiazole and benzo[g][1,2,5]thiadiazocine, showcasing a complex chemical interconversion process. This research provides insights into the synthetic routes and potential applications of benzothiazole derivatives in creating novel chemical entities (Ashby, Griffiths, & Paton, 1978).
Corrosion Inhibition
- Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions, indicating potential industrial applications in protecting metals from corrosion. This kind of research underscores the versatility of benzothiazole derivatives in applications beyond pharmaceuticals, pointing towards their use in materials science and engineering (Hu et al., 2016).
Novel Synthesis Approaches
- Innovative synthesis methods for benzothiazole derivatives and their applications in creating luminescent complexes, as well as their potential use in biological studies, have been explored. Such research not only expands the chemical understanding of these compounds but also opens up possibilities for their use in sensing, imaging, and therapeutic contexts (Kanwal et al., 2020).
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-2-(propylamino)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.2ClH/c1-2-7-14-11(13(17)18)8-16-9-15-10-5-3-4-6-12(10)16;;/h3-6,9,11,14H,2,7-8H2,1H3,(H,17,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNISFRAONFMSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CN1C=NC2=CC=CC=C21)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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